molecular formula C6H13NO B1485733 trans-2-(Dimethylamino)cyclobutan-1-ol CAS No. 2148773-17-3

trans-2-(Dimethylamino)cyclobutan-1-ol

Cat. No. B1485733
CAS RN: 2148773-17-3
M. Wt: 115.17 g/mol
InChI Key: ROVZARNPXAOUED-PHDIDXHHSA-N
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Description

Cyclobutanol compounds are part of a larger class of organic compounds known as cycloalkanols. These are compounds containing a cycloalkane substituted by one or more hydroxyl groups .


Molecular Structure Analysis

The molecular structure of a compound like “trans-2-(Dimethylamino)cyclobutan-1-ol” would likely consist of a cyclobutane ring (a four-membered carbon ring) with a hydroxyl group (OH) and a dimethylamino group (N(CH3)2) attached .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “trans-2-(Dimethylamino)cyclobutan-1-ol” would depend on its specific structure. Factors such as polarity, molecular weight, and functional groups would all influence its properties .

Scientific Research Applications

Hypotensive Activity

A study by Pircio et al. (1964) in Nature explored the pharmacological properties of a series of cyclobutanes, including 3-dimethylamino-2,2,4,4-tetramethyl-cyclobutanol. This compound exhibited significant hypotensive properties, demonstrating a long-duration blood pressure-lowering activity. Interestingly, both cis and trans isomers of this tertiary amine were qualitatively similar in their hypotensive effects, though the cis isomer was slightly less active (Pircio, A. W., Wilson, A., Kuna, S., Hasek, R. H., & Martin, J. C., 1964).

DNA Interaction and Repair

Research by Lemaire and Ruzsicska (1993) in Biochemistry focused on the deamination kinetics of cyclobutane dimer photoproducts of thymidylyl-3',5'-2'-deoxycytidine and 2'-deoxycytidylyl-3',5'-thymidine. These studies highlighted the formation and stability of cis,syn and trans,syn isomers, contributing to understanding the DNA repair mechanisms and the effects of UV radiation on DNA (Lemaire, D., & Ruzsicska, B., 1993).

Antitumor Properties

Pérez et al. (2003) in Molecular Pharmacology examined the antitumor and cellular pharmacological properties of a novel platinum(IV) complex containing dimethylamine, revealing insights into its ability to circumvent cisplatin resistance in ovarian tumor cell lines. This research underscores the potential of cyclobutane derivatives in developing new chemotherapeutic agents (Pérez, J., Kèlland, L., Montero, E. I., Boxall, F., Fuertes, M., Alonso, C., & Navarro‐Ranninger, C., 2003).

Structural Studies

Zhang and Zhuang (2014) in Acta Crystallographica Section E reported on the photodimerization of trans-4-{2-[4-(dimethylamino)phenyl]ethenyl}pyridine, leading to a novel cyclobutane derivative with unique structural features. This study contributes to the understanding of cyclobutane ring behaviors and the impact of substituents on their conformations (Zhang, S., & Zhuang, J., 2014).

Photochemical Reactions

Yamada et al. (2010) in Nucleic Acids Research explored the photosensitized [2 + 2] cycloaddition of N-acetylated cytosine, leading to the stereoselective formation of cyclobutane pyrimidine dimer (CPD). This research provides valuable insights into UV-induced DNA lesions and their implications for DNA damage and repair mechanisms (Yamamoto, J., Nishiguchi, K., Manabe, K., Masutani, C., Hanaoka, F., & Iwai, S., 2010).

properties

IUPAC Name

(1R,2R)-2-(dimethylamino)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-7(2)5-3-4-6(5)8/h5-6,8H,3-4H2,1-2H3/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROVZARNPXAOUED-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1CC[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-(Dimethylamino)cyclobutan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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